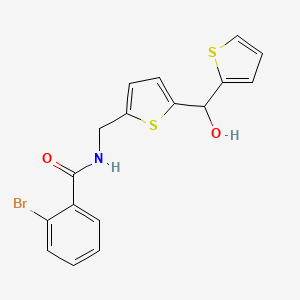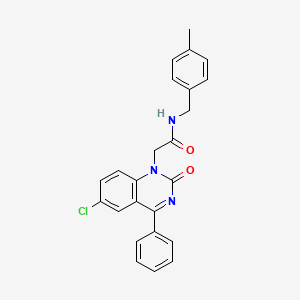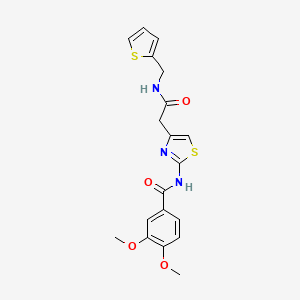
(4,6-Diisopropyl-1,3-phenylene)dimethanol
Übersicht
Beschreibung
“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is a chemical compound with the formula C14H22O2 . It has a molecular weight of 222.33 . The IUPAC name for this compound is also "(4,6-diisopropyl-1,3-phenylene)dimethanol" . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(4,6-Diisopropyl-1,3-phenylene)dimethanol” is represented by the SMILES notation:CC(C1=C(CO)C=C(CO)C(C(C)C)=C1)C . This notation provides a way to represent the structure using ASCII strings.
Wissenschaftliche Forschungsanwendungen
Polyurethane Synthesis
One of the primary applications of (4,6-Diisopropyl-1,3-phenylene)dimethanol is in the synthesis of polyurethanes. This compound has been used in solution polymerization with diisocyanates, such as ethylene glycol, to produce useful polyurethanes. These polyurethanes can be solvent-cast into films and dry-spun into fibers, exhibiting properties similar to commercial films and fibers (Lyman, 1960).
Chiral Polyurethane Synthesis
(4,6-Diisopropyl-1,3-phenylene)dimethanol is also involved in the synthesis of chiral polyurethanes. Research has shown that reacting it with diisocyanate leads to linear polyurethanes and cyclic compounds. The resultant polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable in a temperature range of 0-60 °C (Gudeangadi et al., 2015).
Phenylene-Disiloxane Polymers
In another application, phenylene–disiloxane polymers have been prepared from isomers like 1,3-bis(dimethylsilyl)benzene using (4,6-Diisopropyl-1,3-phenylene)dimethanol. These polymers showed different crystallinity and reactivity levels, allowing for versatile use in various applications (Kawakita et al., 2001).
Safety and Hazards
“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRMKWFMUDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CO)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Diisopropyl-1,3-phenylene)dimethanol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/no-structure.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)

![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)


![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
